3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide
Overview
Description
3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide, also known as Etizolam, is a thienodiazepine derivative that has gained popularity in the scientific research community due to its unique properties. Etizolam is a psychoactive compound that acts as a sedative, anxiolytic, and hypnotic agent. It is structurally similar to benzodiazepines, but it has a different mechanism of action, making it a promising compound for future research.
Mechanism of Action
3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide acts on the central nervous system by binding to the benzodiazepine site on the GABA-A receptor, enhancing the effects of the neurotransmitter GABA. This leads to an increase in chloride ion influx, causing hyperpolarization and inhibition of neuronal firing. This mechanism of action is similar to that of benzodiazepines, but 3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide has a faster onset of action and a shorter duration of action.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide has been shown to have anxiolytic, sedative, hypnotic, and muscle relaxant effects. It has also been found to reduce seizure activity and to have anticonvulsant properties. 3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide has been shown to increase slow-wave sleep and to decrease REM sleep.
Advantages and Limitations for Lab Experiments
3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide has several advantages for use in lab experiments. It has a fast onset of action, making it useful for studying acute effects. It also has a short duration of action, allowing for repeated dosing without accumulation. However, 3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide has limitations in that it is a controlled substance in many countries, making it difficult to obtain for research purposes. It also has potential for abuse and dependence, which must be taken into account when designing experiments.
Future Directions
There are several future directions for research on 3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide. One area of interest is its potential as a treatment for alcohol use disorder. 3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide has been shown to reduce alcohol withdrawal symptoms and to decrease alcohol consumption in animal models. Another area of interest is its potential as a treatment for anxiety disorders. 3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide has been found to be effective in reducing anxiety symptoms in several clinical trials. Additionally, there is potential for the development of novel thienodiazepine derivatives with improved pharmacological properties.
Scientific Research Applications
3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide has been extensively studied for its potential use in the treatment of anxiety disorders, insomnia, and other psychiatric conditions. It has also been investigated for its potential as an anticonvulsant, muscle relaxant, and as a treatment for alcohol withdrawal syndrome.
properties
IUPAC Name |
3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-2-19-17(20)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h3-11,16H,2,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAKUQFVDPRQCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-N-ethyl-3-phenylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.